Carbon diselenide
Overview
Description
Carbon diselenide is an inorganic compound with the chemical formula CSe₂. It is a yellow-orange oily liquid with a pungent odor, known for being the selenium analogue of carbon disulfide and carbon dioxide . This light-sensitive compound is insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbon diselenide is produced by reacting selenium powder with dichloromethane vapor near 550°C : [ 2 \text{Se} + \text{CH}_2\text{Cl}_2 \rightarrow \text{CSe}_2 + 2 \text{HCl} ]
It was first reported by Grimm and Metzger, who prepared it by treating hydrogen selenide with carbon tetrachloride in a hot tube .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to its limited commercial applications and the challenges associated with its handling and storage .
Chemical Reactions Analysis
Types of Reactions: Carbon diselenide undergoes various chemical reactions, including:
Substitution Reactions: Reacts with secondary amines to form dialkydiselenocarbamates: [ 2 (\text{CH}_3\text{CH}_2)_2\text{NH} + \text{CSe}_2 \rightarrow [(\text{CH}_3\text{CH}_2)_2\text{NH}^+] [(\text{CH}_3\text{CH}_2)_2\text{N}-\text{CSe}_2^-] ]
Common Reagents and Conditions:
Secondary Amines: Used in substitution reactions to form dialkydiselenocarbamates.
Major Products:
Dialkydiselenocarbamates: Formed from the reaction with secondary amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of carbon diselenide involves its ability to undergo substitution reactions, forming various organoselenium compounds. These reactions often involve the formation of dialkydiselenocarbamates, which can further participate in other chemical processes .
Comparison with Similar Compounds
Carbon Disulfide (CS₂): Similar in structure but contains sulfur instead of selenium.
Carbon Dioxide (CO₂): Similar in structure but contains oxygen instead of selenium.
Uniqueness: Carbon diselenide is unique due to its selenium content, which imparts different chemical properties compared to its sulfur and oxygen analogues. For instance, it has a higher molecular weight and different reactivity patterns .
Properties
InChI |
InChI=1S/CSe2/c2-1-3 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZSJDBNBJWXMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[Se])=[Se] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CSe2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060138 | |
Record name | Carbon selenide (CSe2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
506-80-9 | |
Record name | Carbon selenide (CSe2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbon diselenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbon selenide (CSe2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbon selenide (CSe2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbon diselenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CARBON DISELENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD123H448C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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